molecular formula C18H12BrFN4S B3409149 6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891093-53-1

6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3409149
CAS No.: 891093-53-1
M. Wt: 415.3 g/mol
InChI Key: QYTONUUWEXWGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a high-purity synthetic organic compound designed for advanced chemical and pharmaceutical research. This complex molecule belongs to the [1,2,4]triazolo[4,3-b]pyridazine class of nitrogen-bridged heterocycles, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. The structure incorporates a 4-bromophenyl moiety at the 6-position and a 2-fluorobenzylthio ether at the 3-position, creating a multifunctional system suitable for further derivatization and structure-activity relationship studies. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine core have recently emerged as a promising chemical scaffold for the development of bromodomain inhibitors, specifically targeting BRD4, which is a key epigenetic reader involved in oncogenic expression and a validated therapeutic target for various cancers . The specific substitution pattern on this molecule suggests potential utility as a key intermediate in the synthesis of more complex bioactive molecules or as a candidate for direct biological evaluation in high-throughput screening campaigns. Researchers can leverage this compound to explore its physicochemical properties, binding affinities for specific protein targets, and overall pharmacokinetic profile. It is supplied with comprehensive analytical data (including NMR and mass spectrometry) to ensure identity and purity for demanding research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(4-bromophenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN4S/c19-14-7-5-12(6-8-14)16-9-10-17-21-22-18(24(17)23-16)25-11-13-3-1-2-4-15(13)20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTONUUWEXWGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. This can be achieved through the reaction of hydrazine derivatives with pyridazine derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenylboronic acid and the triazolopyridazine core.

    Attachment of the Fluorobenzylthio Group: The final step involves the nucleophilic substitution reaction where the fluorobenzylthio group is attached to the triazolopyridazine core. This can be achieved using a thiol reagent and a suitable leaving group on the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the bromophenyl group to a phenyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Amino or thio derivatives.

Scientific Research Applications

6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

PDE4 Inhibitors

Key Analogues :

  • (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18)
    • Activity : Exhibits potent PDE4A inhibition (IC₅₀ < 1 nM) with >1,000-fold selectivity over other PDE isoforms (e.g., PDE1–PDE11) .
    • Structural Differences : The 4-methoxy-3-(tetrahydrofuran) group at position 6 and 2,5-dimethoxyphenyl at position 3 enhance isoform selectivity compared to the bromophenyl and fluorobenzylthio groups in the target compound.

Comparison :

Feature Target Compound Compound 18
6-Position Substituent 4-Bromophenyl 4-Methoxy-3-(tetrahydrofuran)
3-Position Substituent 2-Fluorobenzylthio 2,5-Dimethoxyphenyl
Selectivity Not reported PDE4A/B/C/D selective
Biological Use Potential kinase/PDE4 inhibitor PDE4 probe in cell-based assays

The target compound’s bromophenyl group may reduce metabolic stability compared to Compound 18’s oxygen-rich substituents, but its fluorobenzylthio group could improve membrane permeability .

BRD4 Bromodomain Inhibitors

Key Analogues :

  • Compound 5 (N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine) Activity: Inhibits BRD4 BD1 with IC₅₀ = 120 nM. Substitutions at R2 (e.g., ethylpropanoate in Compound 33) are critical for binding . Structural Differences: The indole-ethylamine side chain at position 6 enables hydrogen bonding with BD1’s Asn140, unlike the bromophenyl group in the target compound.

Comparison :

Feature Target Compound Compound 5
6-Position Substituent 4-Bromophenyl Indole-ethylamine
Key Interactions Hydrophobic/π-stacking Hydrogen bonding with Asn140
Inhibitory Activity Not reported IC₅₀ = 120 nM (BRD4 BD1)

The bromophenyl group in the target compound may favor hydrophobic interactions, but the lack of a hydrogen-bonding moiety likely reduces BRD4 affinity compared to Compound 5 .

Antimicrobial Agents

Key Analogues :

  • 3-(4-Methoxyphenyl)-6-(2-(4-methylbenzylidene)hydrazinyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 4f)
    • Activity : Moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) .
    • Structural Differences : A hydrazinyl-benzylidene group at position 6 and 4-methoxyphenyl at position 3 contrast with the bromophenyl and fluorobenzylthio groups.

Comparison :

Feature Target Compound Compound 4f
6-Position Substituent 4-Bromophenyl Hydrazinyl-benzylidene
3-Position Substituent 2-Fluorobenzylthio 4-Methoxyphenyl
Antimicrobial Activity Not reported MIC = 32 µg/mL (C. albicans)

GABAA Receptor Modulators

Key Analogues :

  • TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine)
    • Activity : Selective agonist for α2/α3-containing GABAA receptors (EC₅₀ = 0.3–0.5 µM) with minimal sedation .
    • Structural Differences : A triazolylmethoxy group at position 6 and tert-butyl at position 7 differ from the bromophenyl and benzylthio groups in the target compound.

Comparison :

Feature Target Compound TPA023
6-Position Substituent 4-Bromophenyl Triazolylmethoxy
3-Position Substituent 2-Fluorobenzylthio 2-Fluorophenyl
Receptor Selectivity Not reported α2/α3 GABAA selective

The target compound’s benzylthio group may reduce receptor subtype selectivity compared to TPA023’s optimized substituents .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine?

Methodological Answer: The synthesis typically involves multi-step reactions:

Triazole Ring Formation : Cyclocondensation of hydrazine derivatives with carbonyl precursors (e.g., pyridazine-thiols) under reflux in ethanol or DMF .

Thioether Linkage : Nucleophilic substitution between 3-mercapto-triazolo[4,3-b]pyridazine intermediates and 2-fluorobenzyl bromide in basic conditions (e.g., K₂CO₃ in DMSO) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. Q2. How can reaction yields be optimized for the thioether coupling step?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO or DMF) enhance nucleophilicity of the thiol group .
  • Base Strength : Use stronger bases (e.g., NaH) for deprotonation in moisture-free environments to prevent side reactions .
  • Temperature Control : Moderate heating (40–50°C) accelerates reactivity without degrading heat-sensitive bromophenyl groups .

Structural Confirmation

Q. Q3. What analytical methods are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl), fluorobenzyl methylene (δ 4.5–4.7 ppm), and triazole protons (δ 8.3–8.5 ppm) .
    • ¹³C NMR : Confirm CF₃ (δ 120–125 ppm) and quaternary carbons in the triazole ring .
  • Mass Spectrometry (HRMS) : Exact mass calculation for C₁₉H₁₃BrFN₃S (expected [M+H]⁺: 430.9804) .

Biological Activity Mechanisms

Q. Q4. How can researchers investigate the compound’s mechanism of action in cancer cells?

Methodological Answer:

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR) .
  • In Vitro Assays :
    • Cytotoxicity : MTT assay on HeLa or MCF-7 cells (IC₅₀ calculation) .
    • Apoptosis : Flow cytometry with Annexin V/PI staining .

Q. Q5. How do substituents on the triazole and pyridazine rings influence bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (Br, F) : Enhance binding to hydrophobic kinase pockets (e.g., bromophenyl increases potency by 3-fold vs. phenyl) .
  • Thioether Linkers : Improve metabolic stability compared to oxygen/selenium analogs .

Contradictory Data Resolution

Q. Q6. How to address discrepancies in reported cytotoxicity data across studies?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and incubation times (48–72h) .
  • Statistical Models : Apply ANOVA to compare variances in IC₅₀ values from independent labs .

Computational Modeling

Q. Q7. What in silico strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : SwissADME for logP (optimal: 2–3), BBB permeability, and CYP450 inhibition .
  • Metabolic Pathways : Use GLORYx to identify potential sulfoxidation or glucuronidation sites .

Crystallographic Analysis

Q. Q8. How to determine the compound’s molecular conformation?

Methodological Answer:

  • X-Ray Crystallography : Co-crystallize with PEG 4000, resolve at 1.8 Å resolution (monoclinic P₂₁/c space group) .
  • Key Bond Lengths : Triazole C–N (1.32 Å), pyridazine C–Br (1.89 Å) .

Stability and Storage

Q. Q9. What are recommended storage conditions to prevent degradation?

Methodological Answer:

  • Temperature : –20°C in amber vials (degradation <5% over 6 months) .
  • Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles .

Advanced Biological Assay Design

Q. Q10. What are best practices for evaluating the compound’s anti-inflammatory potential?

Methodological Answer:

  • In Vivo Models : LPS-induced murine macrophages (measure TNF-α/IL-6 via ELISA) .
  • Dose Optimization : Start at 10 mg/kg (oral) with pharmacokinetic profiling (Cmax, t½) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.